1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azetidine, triazole, and sulfonyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of an appropriate amine precursor under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Final Coupling: The final step involves coupling the phenoxymethyl group to the triazole ring, typically using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole: shares similarities with other compounds containing azetidine, triazole, and sulfonyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(1-((2,5-dichlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining an azetidine ring, a sulfonyl group, and a triazole ring, which contributes to its diverse chemical properties and reactivity.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Ring : Cyclization of appropriate precursors under basic conditions.
- Introduction of the Sulfonyl Group : Reaction with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base.
- Formation of the Triazole Ring : Cycloaddition reaction between the azetidine-sulfonyl intermediate and phenyl azide under thermal or catalytic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of 1H-1,2,3-triazoles possess significant anticancer properties. For instance:
- In vitro studies demonstrated that certain triazole derivatives exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells. Some compounds showed IC50 values as low as 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- A related study focused on 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives found that some compounds exhibited potent xanthine oxidase (XO) inhibitory activity with IC50 values significantly lower than allopurinol, a standard treatment for gout . This suggests potential applications in managing hyperuricemia.
Antimicrobial Properties
While specific data on antimicrobial activity for this particular compound is limited, triazole derivatives are generally known for their antimicrobial effects. The presence of the phenoxymethyl group may enhance these properties due to increased lipophilicity and better membrane penetration.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar structures, a comparison is made with other triazole derivatives:
Compound Name | Structure | Biological Activity | IC50 Value |
---|---|---|---|
4-(Phenoxymethyl)-1H-1,2,3-triazole | Structure | Xanthine oxidase inhibitor | 0.70 μM |
1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole | Structure | Anticancer activity | 6.2 μM (HCT-116) |
1-(1-((2,5-difluorophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole | Structure | Antimicrobial activity (predicted) | N/A |
Case Studies
A notable case study involved the evaluation of various triazole derivatives against cancer cell lines:
Properties
IUPAC Name |
1-[1-(2,5-dichlorophenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3S/c19-13-6-7-17(20)18(8-13)28(25,26)23-10-15(11-23)24-9-14(21-22-24)12-27-16-4-2-1-3-5-16/h1-9,15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGDQCZCISSLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.